2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
Description
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,3-benzodioxole group and an N-(2,5-dimethoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-30-15-4-6-19(31-2)17(10-15)24-22(28)12-26-7-8-27-18(23(26)29)11-16(25-27)14-3-5-20-21(9-14)33-13-32-20/h3-11H,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSHXCODFNBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step often starts with the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Construction of the Pyrazolo[1,5-a]pyrazine Core: This involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Coupling Reactions: The benzodioxole and pyrazolo[1,5-a]pyrazine intermediates are then coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzodioxole and pyrazine rings exhibit electrophilic sites susceptible to nucleophilic attack. Key reactions include:
Aromatic substitution at the benzodioxole moiety :
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Reaction with sodium azide (NaN₃) in acetone at 60°C for 5 hours facilitates azide group introduction at the C5 position of the benzodioxole ring .
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Halogenation (e.g., bromination) occurs under mild conditions using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), targeting electron-rich aromatic positions.
Pyrazine ring functionalization :
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Nucleophilic displacement of the 4-oxo group with amines or thiols under acidic catalysis (e.g., HCl in ethanol).
Acylation and Amide Formation
The acetamide side chain participates in acylation and coupling reactions:
Acylation of the amino group :
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Reaction with haloacetyl chlorides (e.g., chloroacetyl chloride) in acetone-water solvent systems at 0°C yields chloroacetamide derivatives .
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Coupling with activated esters (e.g., NHS esters) using carbodiimide reagents (EDC·HCl) in dichloromethane forms conjugates for pharmacological studies.
Amide bond cleavage :
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Hydrolysis under basic conditions (NaOH, 80°C) cleaves the acetamide group, regenerating the free amine.
Reduction Reactions
Selective reductions are critical for modifying reactive groups:
Carbonyl reduction :
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Sodium borohydride (NaBH₄) in methanol selectively reduces the 4-oxo group of the pyrazine ring to a hydroxyl group at 0–5°C .
Azide reduction : -
Stannous chloride (SnCl₂) in hydrochloric acid reduces azide intermediates to primary amines, a key step in synthesizing bioactive derivatives .
Cyclization Reactions
Intramolecular cyclization is employed to construct the pyrazolo[1,5-a]pyrazine core:
Thermal cyclization :
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Heating precursors (e.g., hydrazine derivatives) in dimethylformamide (DMF) at 120°C forms the fused pyrazine ring.
Acid-catalyzed cyclization : -
Trifluoroacetic acid (TFA) promotes cyclization of intermediate enamines to yield the pyrazolo[1,5-a]pyrazine scaffold.
Comparative Analysis of Reaction Conditions
Stability Considerations
The compound demonstrates sensitivity to:
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pH extremes : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the acetamide bond.
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Oxidative environments : Susceptible to peroxide-mediated oxidation at the benzodioxole methylenedioxy group .
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Thermal stress : Stable up to 150°C in inert atmospheres but undergoes decomposition above 200°C.
Functionalization for Pharmacological Studies
Derivatization strategies focus on enhancing bioactivity:
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Methoxy group demethylation : BBr₃ in dichloromethane removes methyl groups from the 2,5-dimethoxyphenyl moiety, generating phenolic derivatives for structure-activity relationship (SAR) studies .
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Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents to the pyrazine ring.
Scientific Research Applications
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance:
- A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM, suggesting that structural features contribute significantly to its biological activity .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell cycle regulation .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly against kinases involved in cancer progression:
- Research indicates that it can inhibit pathways such as PI3K and mTOR, which are critical for cellular growth and proliferation. These pathways are attractive targets for cancer therapy due to their role in tumorigenesis .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound exhibits anti-inflammatory properties:
- Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Study on Antitumor Activity
A comprehensive study assessed various analogs of the compound for their antitumor effects across multiple cancer cell lines. The findings revealed that certain modifications to the molecular structure enhanced efficacy against prostate cancer cells, further supporting the need for structure-activity relationship studies .
Enzyme Inhibition Assay
In enzyme inhibition assays, the compound was tested against several kinases. Results indicated a significant reduction in kinase activity at micromolar concentrations, reinforcing its potential as a therapeutic agent in oncology .
Anti-inflammatory Mechanism
Research exploring the anti-inflammatory mechanisms revealed that treatment with this compound led to downregulation of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses. This finding opens avenues for further exploration into its therapeutic applications in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the pyrazolo[1,5-a]pyrazine core could form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:
*Inferred values based on structural analogs.
Key Observations:
Substituent Impact on Bioactivity :
- The 2,5-dimethoxyphenyl group in the target compound may enhance metabolic stability compared to the 3-fluoro-4-methylphenyl group in , but reduce solubility due to increased hydrophobicity.
- 1,3-Benzodioxole and dihydrobenzodioxin moieties () are associated with enzyme inhibition (e.g., cytohesins, ARFs), suggesting the target compound may share similar targets .
- Halogenated substituents (e.g., 4-chlorophenyl in NAV2729) correlate with improved binding affinity in enzyme inhibition, as seen in .
Structural Flexibility and Synthesis :
- Analogs in and highlight the role of triazole/pyrazine cores in enabling diverse post-synthetic modifications, such as cyclization and functional group additions .
- The target compound’s acetamide linker is conserved across analogs, suggesting its importance in maintaining conformational stability during target engagement.
Activity Gaps :
- While and demonstrate herbicidal and antiviral activities in triazolopyrimidine derivatives, the target compound’s dimethoxy groups may shift its bioactivity toward anti-inflammatory or anticancer applications, as seen in benzodioxole-containing drugs .
Research Findings and Implications
- Enzyme Inhibition Potential: The structural similarity to secinH3 () implies the target compound could inhibit cytohesins or ARFs, critical in cell signaling and growth. However, the dimethoxy groups might reduce potency compared to secinH3’s phenylthio moiety, which enhances binding through hydrophobic interactions .
- Synthetic Feasibility : Methods in (reflux in toluene, 98% yield) and (etherification, cyclization) provide scalable routes for synthesizing such analogs .
- Contradictions : and lack explicit bioactivity data, making direct comparisons speculative. The target compound’s exact mechanism requires empirical validation.
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and data.
- Molecular Formula : C28H22N4O5
- Molecular Weight : 494.5 g/mol
- CAS Number : 1223768-94-2
The biological activity of this compound is primarily attributed to its structural components, which include:
- Benzodioxole moiety : Known for various pharmacological effects, including anti-inflammatory and antioxidant properties.
- Pyrazolo[1,5-a]pyrazine core : Associated with diverse biological activities such as antitumor and antimicrobial effects.
Antitumor Activity
Research indicates that compounds containing pyrazolo[1,5-a]pyrazine structures exhibit significant antitumor properties. For example:
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
- The specific compound has been shown to inhibit cell proliferation in human cancer cell lines, possibly through the induction of apoptosis .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. In vitro studies have reported:
- Effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
- The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
The benzodioxole component is linked to anti-inflammatory activity:
- Studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines in immune cells .
- This activity could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Study 2 | Reported significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL for several pathogens. |
| Study 3 | Showed reduction in inflammatory markers in vitro after treatment with the compound at concentrations of 20 µM. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrazinone-based acetamide derivatives like this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazinone core via cyclization of α-chloroacetamides or substituted pyrazole intermediates. For example, highlights reactions with N-arylsubstituted α-chloroacetamides under reflux conditions. The final acetamide moiety is introduced through nucleophilic substitution or coupling reactions, often using carbodiimide-based reagents (e.g., DCC or EDC) to form the amide bond . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structural integrity .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the benzodioxole, pyrazolo[1,5-a]pyrazinone, and dimethoxyphenyl groups.
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in for analogous pyrazolo-pyrazinone derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
- HPLC or UPLC : Ensures purity (>95%) by detecting trace impurities .
Q. What preliminary pharmacological assays are recommended to assess bioactivity?
Initial screening should focus on:
- In vitro antioxidant activity : DPPH or ABTS radical scavenging assays, as described for structurally related pyrazolo-benzothiazine derivatives in .
- Enzyme inhibition studies : Target enzymes (e.g., kinases, cyclooxygenases) based on structural analogs (e.g., pyrazolo-pyrimidine derivatives in ) .
- Cytotoxicity assays : Use MTT or SRB protocols on cell lines to establish safety profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
Utilize Design of Experiments (DoE) methodologies (e.g., factorial or response surface designs) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. emphasizes statistical optimization to minimize trial-and-error approaches, particularly for cyclization steps prone to side reactions . Computational tools (e.g., DFT calculations) can predict regioselectivity in pyrazolo-pyrazinone formation, as highlighted in .
Q. How can structural ambiguities arising from NMR data be resolved?
Combine 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations, especially for overlapping signals in the aromatic regions. For absolute configuration determination, single-crystal X-ray diffraction is indispensable, as shown in for a related pyrazolo-pyrazinone structure . Computational NMR shift prediction tools (e.g., ACD/Labs or Gaussian) can cross-validate experimental data .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Molecular dynamics simulations : Refine docking poses by accounting for protein flexibility (e.g., kinase targets).
- Free-energy perturbation (FEP) calculations : Quantify binding affinity differences caused by substituent variations.
- Meta-analysis of pharmacological datasets : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases, as suggested in .
Q. How can computational methods accelerate the development of derivatives with enhanced bioactivity?
Implement quantum chemical reaction path searches ( ) to predict feasible synthetic routes for derivatives . QSAR models trained on analogs (e.g., pyrazolo-benzothiazines in ) can prioritize substituents for improved antioxidant or anti-inflammatory activity .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on pharmacological efficacy across different assay systems?
- Assay standardization : Ensure consistency in protocols (e.g., cell line selection, incubation times).
- Dose-response curve validation : Use Hill slope analysis to confirm potency trends.
- Cross-species comparisons : Test compounds in both human and rodent models to identify species-specific effects, as seen in for pyrazole derivatives .
Q. What statistical approaches are critical for validating experimental reproducibility in synthetic chemistry?
- Intra- and inter-laboratory reproducibility tests : Apply ANOVA to assess variability across batches.
- Principal Component Analysis (PCA) : Identify outlier reactions in multi-parameter datasets ( ) .
Methodological Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
